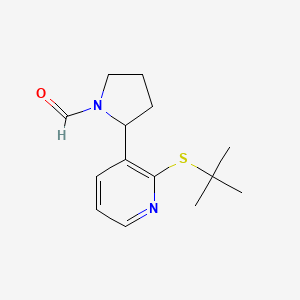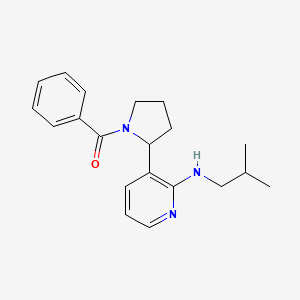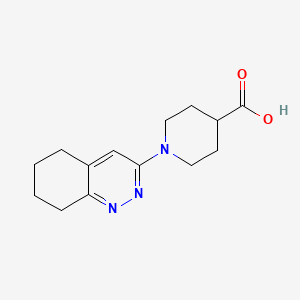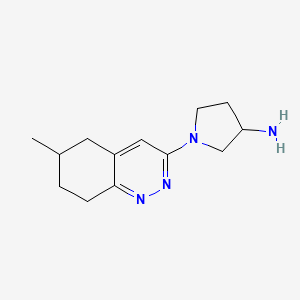
2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a versatile organic compound with the molecular formula C14H20N2OS and a molecular weight of 264.39 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it an invaluable tool for advanced research and development .
Preparation Methods
The synthesis of 2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves several steps. One common synthetic route includes the reaction of tert-butylthiopyridine with pyrrolidine-1-carbaldehyde under specific reaction conditions . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study enzyme interactions and protein-ligand binding . Additionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as tert-butyl 2-(3-hydroxyprop-1-ynyl)pyridin-3-yl carbonate and tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate . These compounds share similar structural features but differ in their reactivity and selectivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and applications .
Properties
Molecular Formula |
C14H20N2OS |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
2-(2-tert-butylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H20N2OS/c1-14(2,3)18-13-11(6-4-8-15-13)12-7-5-9-16(12)10-17/h4,6,8,10,12H,5,7,9H2,1-3H3 |
InChI Key |
JGTCTRAFVNYDCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=N1)C2CCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)


![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)




![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)




